

Physicochemical properties of 5-Chloropyridine-3,4-diamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloropyridine-3,4-diamine

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An In-depth Technical Guide on the Physicochemical Properties of **5-Chloropyridine-3,4-diamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloropyridine-3,4-diamine is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is fundamental for its synthesis, handling, and development in various research applications. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **5-Chloropyridine-3,4-diamine**, detailed experimental protocols for their determination, and logical workflows for its synthesis and analysis.

Core Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Chloropyridine-3,4-diamine**. It is important to note that several of these values are predicted and await experimental verification.

Property	Value	Source
CAS Number	929074-42-0	[1][2]
Molecular Formula	C ₅ H ₆ ClN ₃	[1][2]
Molecular Weight	143.57 g/mol	[1][2]
Appearance	White to off-white solid	[1]
Melting Point	Data not available	
Boiling Point	359.1 ± 37.0 °C (Predicted)	[1]
Density	1.447 g/cm ³ (Predicted)	[1]
pKa	7.05 ± 0.24 (Predicted)	[1]
Solubility	Data not available	
LogP	Data not available	

Detailed Physicochemical Characteristics and Experimental Protocols

Melting Point

The experimental melting point of **5-Chloropyridine-3,4-diamine** is not readily available in the cited literature. For comparison, related isomers such as 2-amino-5-chloropyridine have a melting point of 135-138 °C.

Experimental Protocol for Melting Point Determination:

The melting point can be determined using a capillary melting point apparatus.

- A small, finely powdered sample of **5-Chloropyridine-3,4-diamine** is packed into a thin-walled capillary tube to a height of 2-3 mm.
- The capillary tube is placed in the heating block of the apparatus.

- The temperature is increased rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
- The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted[3].

Solubility

Quantitative solubility data for **5-Chloropyridine-3,4-diamine** in various solvents is not currently available. However, based on its structure, which contains polar amino groups and a pyridine nitrogen capable of hydrogen bonding, it is expected to be soluble in polar organic solvents and have some solubility in water. For context, the related compound 3,4-diaminopyridine is highly soluble in water and also shows solubility in ethanol and methanol[4].

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method):

This method is considered the gold standard for determining the equilibrium solubility of a compound.

- **Preparation of Saturated Solutions:** An excess amount of **5-Chloropyridine-3,4-diamine** is added to a series of vials, each containing a known volume of a specific solvent (e.g., water, ethanol, DMSO, etc.). The presence of undissolved solid is crucial to ensure saturation.
- **Equilibration:** The vials are securely capped and placed in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C). The mixtures are agitated for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
- **Sample Preparation:** After equilibration, the solutions are allowed to stand to allow the excess solid to settle. A sample of the supernatant is carefully withdrawn using a syringe and filtered through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.
- **Quantification:** The concentration of **5-Chloropyridine-3,4-diamine** in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

- Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

pKa

The predicted pKa of 7.05 suggests that **5-Chloropyridine-3,4-diamine** is a weak base. The pKa value is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, membrane permeability, and receptor-binding interactions.

LogP (Partition Coefficient)

The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties. An experimental LogP value for **5-Chloropyridine-3,4-diamine** is not available.

Experimental Protocol for LogP/LogD Determination:

The shake-flask method is a common technique for measuring the partition coefficient.

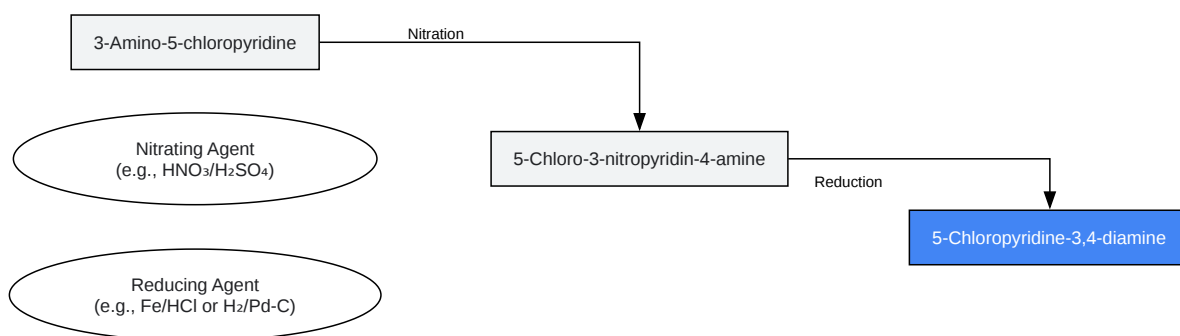
- Preparation: A solution of **5-Chloropyridine-3,4-diamine** is prepared in either n-octanol or a pH-buffered aqueous solution.
- Partitioning: Equal volumes of the n-octanol and the aqueous phase are mixed in a separatory funnel. The mixture is shaken vigorously for a set period to allow for the partitioning of the compound between the two phases and then allowed to stand for the phases to separate completely.
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical method like HPLC-UV or LC-MS.
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P. For ionizable compounds, the distribution coefficient (LogD) is measured at a specific pH^[5].

Synthesis and Analytical Workflow

While a specific, optimized synthesis for **5-Chloropyridine-3,4-diamine** is not detailed in the provided search results, a plausible synthetic route can be devised based on established organic chemistry principles and syntheses of similar compounds. A common approach for introducing vicinal amino groups to a pyridine ring is through the reduction of a nitro-amino precursor.

Proposed Synthesis of **5-Chloropyridine-3,4-diamine**:

A potential synthetic pathway could involve the nitration of 3-amino-5-chloropyridine, followed by the reduction of the resulting nitro-amino compound.

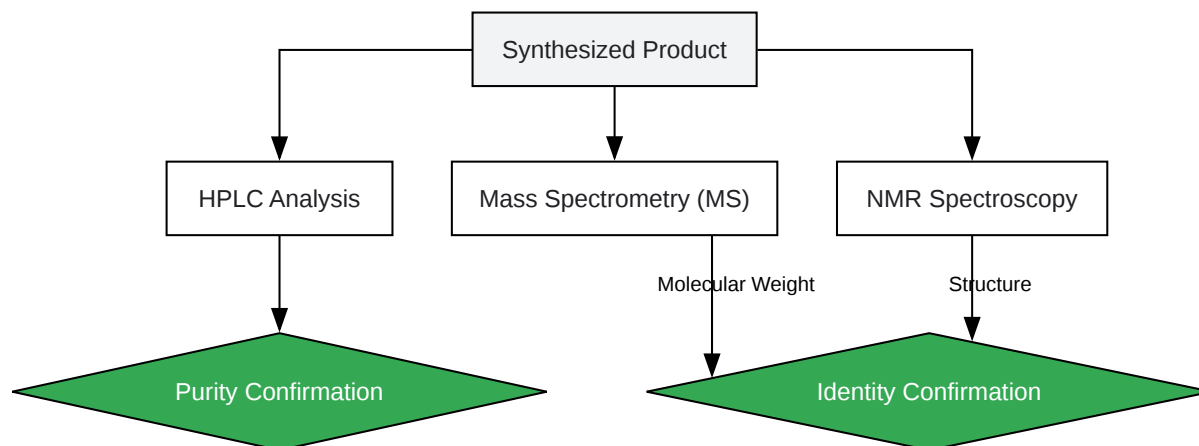


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A plausible synthetic workflow for **5-Chloropyridine-3,4-diamine**.

Analytical Workflow for Compound Characterization:

Following synthesis, a standard analytical workflow is employed to confirm the identity and purity of the final compound.



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An analytical workflow for the characterization of **5-Chloropyridine-3,4-diamine**.

Experimental Protocol for Analytical Characterization:

- **High-Performance Liquid Chromatography (HPLC):** HPLC is used to determine the purity of the compound. A solution of the compound is injected into an HPLC system equipped with a suitable column (e.g., C18). The compound is eluted using a mobile phase (e.g., a gradient of acetonitrile and water with a modifier like formic acid or trifluoroacetic acid), and its detection is typically achieved with a UV detector. Purity is assessed by the relative area of the main peak[3].
- **Mass Spectrometry (MS):** MS is employed to confirm the molecular weight of the compound. The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. The observed molecular ion peak should correspond to the calculated molecular weight of **5-Chloropyridine-3,4-diamine**.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are used to elucidate the chemical structure of the compound. The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d_6 or CDCl_3), and the spectra are acquired. The chemical shifts, coupling constants, and integration of the signals in the ^1H NMR spectrum, along with the chemical shifts in the ^{13}C NMR spectrum, provide detailed information about the arrangement of atoms in the molecule.

Biological and Pharmacological Context

There is currently limited information available in the public domain regarding the specific biological activities of **5-Chloropyridine-3,4-diamine**. However, the aminopyridine scaffold is a well-known pharmacophore present in a variety of biologically active molecules. For instance, diaminopyridine derivatives have been investigated for their potential as antimicrobial and anticancer agents[6]. Furthermore, substituted aminopyridines are key intermediates in the synthesis of numerous pharmaceuticals and agrochemicals[7]. The unique substitution pattern of **5-Chloropyridine-3,4-diamine** makes it an interesting candidate for further investigation in drug discovery and development programs.

Conclusion

5-Chloropyridine-3,4-diamine is a chemical entity with well-defined basic properties such as its molecular formula and weight. However, there is a notable lack of experimentally determined data for key physicochemical parameters like melting point, solubility, and LogP. The provided experimental protocols offer a roadmap for researchers to systematically characterize this compound. The proposed synthetic and analytical workflows serve as a practical guide for its preparation and quality control. Further research into the physicochemical and biological properties of **5-Chloropyridine-3,4-diamine** is warranted to unlock its full potential in various scientific domains.

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References

- 1. 5-Chloro-3,4-diaminopyridine | 929074-42-0 [chemicalbook.com]
- 2. 5-Chloropyridine-3,4-diamine - CAS:929074-42-0 - Sunway Pharm Ltd [3wpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. LogD/LogP - Enamine [enamine.net]

- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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